2-Tert-butyl-5-nitroaniline
Overview
Description
2-Tert-butyl-5-nitroaniline is an organic compound with the molecular formula C10H14N2O2. It is characterized by the presence of a tert-butyl group and a nitro group attached to an aniline ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-butyl-5-nitroaniline typically involves the nitration of 2-tert-butylaniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of catalysts to enhance the efficiency and selectivity of the nitration process. For example, phosphotungstic acid supported on HZSM-5 zeolite has been used as a catalyst for the alkylation of aniline with methyl tert-butyl ether, followed by nitration to produce this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, tert-butyl hydroperoxide, and peroxyacids.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts, such as sulfuric acid or sodium hydroxide.
Major Products Formed:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2-tert-butyl-5-aminoaniline.
Substitution: Formation of various substituted aniline derivatives depending on the substituent introduced.
Scientific Research Applications
2-tert-butyl-5-nitroaniline has several applications in scientific research:
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitro compounds.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-tert-butyl-5-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the tert-butyl group can influence the compound’s steric and electronic properties. These interactions can affect various biochemical pathways and molecular targets, leading to the compound’s observed effects .
Comparison with Similar Compounds
- 2-tert-butyl-4-nitroaniline
- 2-tert-butyl-6-nitroaniline
- 2-tert-butyl-3-nitroaniline
Comparison: 2-tert-butyl-5-nitroaniline is unique due to the specific positioning of the nitro group on the aromatic ring, which influences its reactivity and interactions. Compared to its isomers, it may exhibit different chemical and physical properties, such as solubility, melting point, and reactivity in various chemical reactions .
Properties
IUPAC Name |
2-tert-butyl-5-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)8-5-4-7(12(13)14)6-9(8)11/h4-6H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAPBIPOUWCMPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356550 | |
Record name | 2-tert-butyl-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103392-84-3 | |
Record name | 2-tert-butyl-5-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60356550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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